An In-depth Technical Guide to 2-(2-methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(2-methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-methylcyclohexyl)ethan-1-amine, a substituted cyclohexylamine with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights for researchers.
Core Identifiers and Physicochemical Properties
2-(2-methylcyclohexyl)ethan-1-amine is a primary amine featuring a 2-methylcyclohexyl substituent. Its core identifiers are crucial for database searches, procurement, and regulatory documentation.
| Identifier | Value | Source |
| CAS Number | 102450-00-0 | [1][2][3] |
| Molecular Formula | C₉H₁₉N | [1][2][3] |
| Molecular Weight | 141.26 g/mol | [1][2][3] |
| IUPAC Name | 2-(2-methylcyclohexyl)ethanamine | [3] |
| PubChem CID | 53249215 | [1][2][3] |
| MDL Number | MFCD07772984 | [1][2][3] |
Note: Physicochemical properties such as boiling point, melting point, and density have not been experimentally determined and reported in publicly available literature. These would need to be established through laboratory analysis.
Stereoisomerism: A Key Structural Consideration
The structure of 2-(2-methylcyclohexyl)ethan-1-amine contains two chiral centers, leading to the possibility of four stereoisomers. These consist of two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers).
Figure 1. General structure of 2-(2-methylcyclohexyl)ethan-1-amine.
The relative orientation of the methyl group and the ethanamine substituent on the cyclohexane ring (cis or trans) will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. The separation and characterization of these individual stereoisomers are critical for any drug development program. While methods for separating cis and trans isomers of other cyclohexyl derivatives, such as diamines and carboxylic acids, have been developed, specific protocols for 2-(2-methylcyclohexyl)ethan-1-amine are not currently documented. Techniques like fractional crystallization or chiral chromatography would be the primary methods to explore for isomer separation.
Synthetic Pathways: Plausible Routes to 2-(2-methylcyclohexyl)ethan-1-amine
Route 1: Reduction of 2-(2-methylcyclohexyl)acetonitrile
A common and effective method for the synthesis of primary amines is the reduction of a corresponding nitrile.
Figure 2. Proposed synthesis of 2-(2-methylcyclohexyl)ethan-1-amine via nitrile reduction.
Experimental Protocol (Proposed):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(2-methylcyclohexyl)acetonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
Reduction: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen gas, is cautiously added to the nitrile solution. The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to reflux, depending on the chosen reagent).
-
Work-up: After the reaction is complete (monitored by techniques like thin-layer chromatography), the reaction is carefully quenched. An aqueous work-up is performed to hydrolyze any remaining reducing agent and to protonate the resulting amine.
-
Purification: The crude amine is extracted into an organic solvent, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product can be purified by distillation or column chromatography.
The reduction of nitriles to primary amines is a well-established transformation in organic synthesis. For instance, the electrochemical reduction of acetonitrile to ethylamine has been reported with high selectivity.[4] A patent describes the reduction of various nitriles to primary amines using borohydride and a Raney nickel catalyst.[5]
Route 2: Nucleophilic Substitution of (2-Bromoethyl)cyclohexane
Another viable approach involves the reaction of an alkyl halide with ammonia, a classic method for amine synthesis.
Figure 3. Proposed synthesis of 2-(2-methylcyclohexyl)ethan-1-amine via nucleophilic substitution.
Experimental Protocol (Proposed):
-
Reaction Setup: (2-Bromoethyl)cyclohexane is heated with a concentrated solution of ammonia in a sealed tube or a high-pressure reactor. Ethanol is often used as a solvent to ensure miscibility.[6]
-
Reaction Conditions: The reaction typically requires elevated temperatures and pressures to proceed at a reasonable rate. The use of a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[7][8]
-
Work-up and Purification: After the reaction, the excess ammonia and solvent are removed. The resulting mixture, which will contain the desired primary amine and ammonium bromide, is treated with a base to liberate the free amine. The amine is then extracted, dried, and purified as described in Route 1.
This method, while straightforward, often leads to a mixture of primary, secondary, and tertiary amines due to the reactivity of the initially formed primary amine as a nucleophile.[9] Therefore, careful control of reaction conditions and a significant excess of ammonia are paramount.
Predicted Spectroscopic Data
Direct experimental spectroscopic data for 2-(2-methylcyclohexyl)ethan-1-amine is not available in the public domain. However, based on the known spectral characteristics of similar molecules, a predicted set of data can be outlined.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be complex due to the presence of the cyclohexyl ring and the various diastereomers.
-
~2.5-3.0 ppm: A multiplet corresponding to the two protons of the -CH₂- group adjacent to the amine.
-
~1.0-2.0 ppm: A complex series of overlapping multiplets arising from the protons of the cyclohexyl ring and the methine proton attached to the methyl group.
-
~0.8-1.0 ppm: A doublet for the methyl group protons.
-
A broad singlet: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon the addition of D₂O.[10]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms.
-
~40-50 ppm: The carbon of the -CH₂- group attached to the nitrogen.
-
~20-40 ppm: Several peaks corresponding to the carbons of the cyclohexyl ring.
-
~15-25 ppm: The methyl carbon.
The exact chemical shifts will be influenced by the cis/trans stereochemistry of the molecule.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for a primary amine.
-
3300-3500 cm⁻¹: A pair of medium-intensity peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.[10]
-
2850-2960 cm⁻¹: Strong C-H stretching absorptions from the alkyl groups.
-
1590-1650 cm⁻¹: An N-H bending (scissoring) vibration.
-
1000-1250 cm⁻¹: C-N stretching vibrations.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 141 would be expected. A prominent fragmentation pattern for amines is the alpha-cleavage, which would result in the loss of an ethyl group to give a fragment at m/z = 112.
Potential Applications in Drug Development and Research
While no specific applications for 2-(2-methylcyclohexyl)ethan-1-amine have been documented, the broader class of cyclohexylamines has significant importance in medicinal chemistry. These compounds are found in a variety of therapeutic agents.
-
Building Block for Active Pharmaceutical Ingredients (APIs): Cyclohexylamine derivatives are key intermediates in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators. They are also precursors to some synthetic sweeteners, like cyclamate.[11]
-
Scaffold for Novel Therapeutics: The cyclohexyl group provides a lipophilic scaffold that can be valuable for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). The primary amine group offers a reactive handle for further chemical modifications to explore structure-activity relationships (SAR).
-
Corrosion Inhibitors and Other Industrial Applications: Cyclohexylamines are effective corrosion inhibitors and are used in industrial water treatment and as accelerators for vulcanization in the rubber industry.[11]
Given these precedents, 2-(2-methylcyclohexyl)ethan-1-amine represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential biological activity. Its stereoisomers, in particular, could offer a platform for the development of stereoselective drugs.
Conclusion and Future Directions
2-(2-methylcyclohexyl)ethan-1-amine is a primary amine with a defined chemical structure and CAS number. While detailed experimental data on its synthesis, properties, and applications are currently scarce, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, predicting its spectroscopic characteristics, and highlighting its potential in medicinal chemistry based on the established utility of related cyclohexylamine compounds.
Future research should focus on:
-
The development and optimization of a reliable synthetic protocol for 2-(2-methylcyclohexyl)ethan-1-amine.
-
The separation and full characterization of its cis and trans stereoisomers.
-
The acquisition of comprehensive experimental spectroscopic and physicochemical data.
-
The exploration of its utility as a scaffold in the design and synthesis of novel bioactive molecules.
This foundational work will be essential to unlock the full potential of this intriguing molecule for the scientific and drug development communities.
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